molecular formula C6F12O B14602512 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane CAS No. 59663-83-1

2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane

Katalognummer: B14602512
CAS-Nummer: 59663-83-1
Molekulargewicht: 316.04 g/mol
InChI-Schlüssel: IDNCPUJUORQTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is a fluorinated organic compound with the molecular formula C6F12O It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane typically involves the fluorination of precursor molecules under controlled conditions. One common method involves the reaction of hexafluoropropylene oxide with trifluoromethylating agents. The reaction is carried out in the presence of catalysts such as antimony pentafluoride (SbF5) or cobalt trifluoride (CoF3) at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.

Wissenschaftliche Forschungsanwendungen

2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.

    Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules and probes.

    Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants.

Wirkmechanismus

The mechanism by which 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, oxygen, and other elements, influencing the compound’s chemical behavior and interactions with molecular targets. The pathways involved in its reactions often include the formation of stable intermediates and transition states, which contribute to the compound’s unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,3,3,4,5-Hexafluoro-4,5-bis(trifluoromethyl)tetrahydrofuran: This compound shares a similar structure but differs in the arrangement of fluorine atoms and the presence of a tetrahydrofuran ring.

    Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Another fluorinated compound with a different functional group arrangement.

    1,3-Bis(trifluoromethyl)benzene: A fluorinated aromatic compound with distinct chemical properties.

Uniqueness

2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is unique due to its specific arrangement of fluorine atoms and the presence of an oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

59663-83-1

Molekularformel

C6F12O

Molekulargewicht

316.04 g/mol

IUPAC-Name

2,3,3,4,4,5-hexafluoro-2,5-bis(trifluoromethyl)oxolane

InChI

InChI=1S/C6F12O/c7-1(8)2(9,10)4(12,6(16,17)18)19-3(1,11)5(13,14)15

InChI-Schlüssel

IDNCPUJUORQTOQ-UHFFFAOYSA-N

Kanonische SMILES

C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.